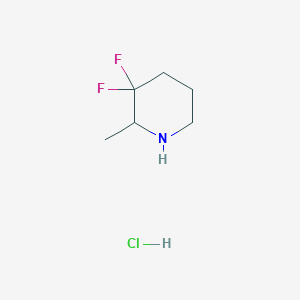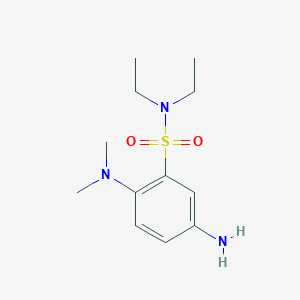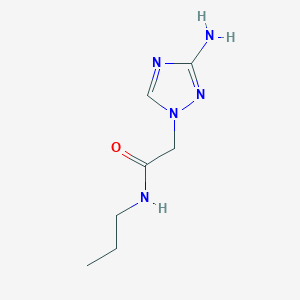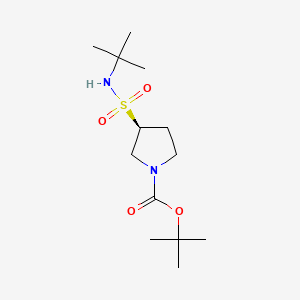
1-(5-Bromo-2,4-dimethyl-phenyl)hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5-position of the phenyl ring.
Formation of Diazinane Ring: The brominated intermediate is then reacted with a suitable diazinane precursor, such as urea or thiourea, under acidic or basic conditions to form the diazinane ring.
Cyclization: The final step involves cyclization of the intermediate to form the diazinane-2,4-dione moiety. This can be achieved through intramolecular condensation reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of 1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The diazinane-2,4-dione moiety can participate in condensation reactions with aldehydes, ketones, or other carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Acid or base catalysts, such as sulfuric acid or sodium hydroxide, are used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, oxidized or reduced forms of the compound, and various heterocyclic compounds resulting from condensation reactions.
科学的研究の応用
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases and disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atom and diazinane-2,4-dione moiety play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(5-bromo-2,4-dimethylphenyl)sulfonylpiperidine
- 1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-ethylpiperazine
- 1-((5-bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine
Uniqueness
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione is unique due to its specific combination of a brominated phenyl ring and a diazinane-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications. The presence of the bromine atom enhances its reactivity and potential for further functionalization, while the diazinane-2,4-dione moiety contributes to its stability and versatility in chemical reactions.
特性
分子式 |
C12H13BrN2O2 |
|---|---|
分子量 |
297.15 g/mol |
IUPAC名 |
1-(5-bromo-2,4-dimethylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13BrN2O2/c1-7-5-8(2)10(6-9(7)13)15-4-3-11(16)14-12(15)17/h5-6H,3-4H2,1-2H3,(H,14,16,17) |
InChIキー |
QQULJHNPDGNTOK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


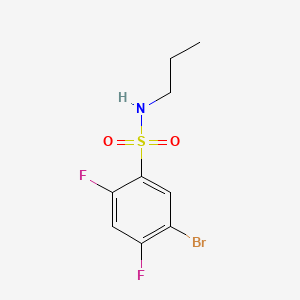
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13494352.png)
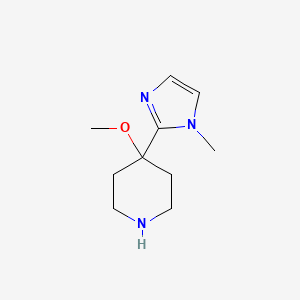
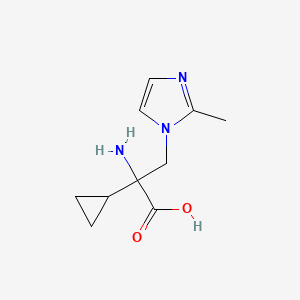
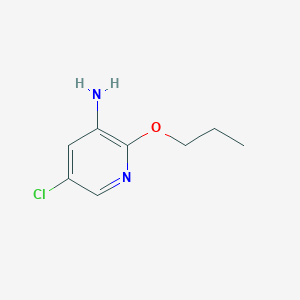
![N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494379.png)
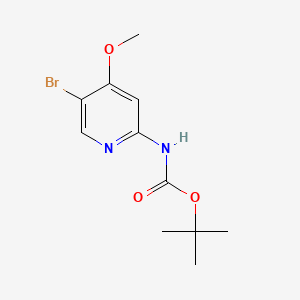
![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)
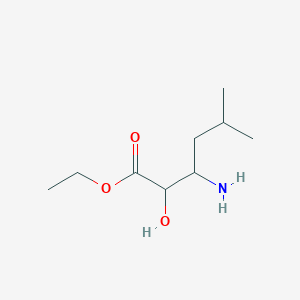
![2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)
